molecular formula C15H18N2O B2747551 2-Benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile CAS No. 2167279-96-9

2-Benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile

Cat. No.: B2747551
CAS No.: 2167279-96-9
M. Wt: 242.322
InChI Key: DGPAHKQXHIQUKH-UHFFFAOYSA-N
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Description

2-Benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile is a complex heterocyclic compound featuring a fused pyrano[3,4-c]pyrrole core system, which presents a structurally intriguing scaffold for pharmaceutical and biochemical research. This polycyclic system, incorporating both oxygen and nitrogen heteroatoms, belongs to a class of structures that have demonstrated significant potential in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators. Compounds with the hexahydropyrano-pyrrole framework are recognized as privileged structures in drug discovery due to their versatile biological activity and ability to interact with multiple biological targets . The benzyl substituent at the 2-position and the carbonitrile group at the 7a-position provide distinct electronic and steric properties that can be leveraged for structure-activity relationship studies, making this compound a valuable intermediate for the synthesis of more complex molecules with tailored properties. Researchers investigating cholinesterase inhibition for neurological applications may find particular interest in this compound, as pyrrole derivatives have shown promising selective butyrylcholinesterase (BChE) inhibitory activity with IC50 values reaching as low as 1.71 µM, comparable to established reference compounds like donepezil . The molecular framework is also relevant to cancer research, as similar polycyclic structures have been explored as protein kinase inhibitors and anticancer agents targeting proliferating cells . Additionally, the presence of the carbonitrile group enhances the compound's potential for further chemical modification, serving as a versatile handle for medicinal chemistry optimization through nucleophilic addition, cyclization reactions, or conversion to other functional groups such as carboxylic acids, amides, or tetrazoles. The compound's rigid, fused ring system provides a three-dimensional architecture that can confer selectivity in biological target engagement, while the benzyl group offers opportunities for exploring hydrophobic interactions within enzyme binding pockets. As with all research chemicals, this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound using appropriate safety precautions and consult relevant safety data sheets prior to use.

Properties

IUPAC Name

2-benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c16-11-15-6-7-18-10-14(15)9-17(12-15)8-13-4-2-1-3-5-13/h1-5,14H,6-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPAHKQXHIQUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1(CN(C2)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile has diverse applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a lead compound for drug development.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which 2-Benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in medicinal chemistry or material science.

Comparison with Similar Compounds

Target Compound

  • Core structure: Pyrano[3,4-c]pyrrole with a hexahydro framework.
  • Key substituents : Benzyl (position 2), carbonitrile (position 7a).
  • Functional groups : Nitrile (–CN), ether (–O–), secondary amine (–NH–).

Similar Compounds

Pyrazolylpyrrolo[3,4-c]pyrroles (e.g., compounds 5a–f, 6a–f)

  • Core structure : Pyrrolo[3,4-c]pyrrole fused with pyrazole .
  • Key substituents : Formylpyrazole, N-benzylglycine ethyl ester derivatives.
  • Functional groups : Ester (–COOEt), amide (–CON–).

Ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7a–c) Core structure: Disubstituted pyrrole with cyano and ester groups . Key substituents: 3-aminophenyl, methyl, nitrile. Functional groups: Carboxylate (–COOEt), nitrile (–CN).

3-Benzoyl-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8a) Core structure: Dihydropyrano[4,3-b]pyranone . Key substituents: Benzoyl, methyl. Functional groups: Ketone (–C=O), ether (–O–).

3-(Diethylamino)-7-oxo-7H-benzopyrano-pyrido-benzimidazole-6-carbonitrile Core structure: Benzopyrano-pyrido-benzimidazole . Key substituents: Diethylamino, nitrile. Functional groups: Carbonitrile (–CN), tertiary amine (–N(Et)₂).

Spectral and Analytical Data

Compound IR (ν, cm⁻¹) MS (m/z) NMR (¹³C, ppm) Reference
Target compound Expected nitrile ~2200 Not available
Pyrrole-3-carboxylate (7a–c) 454 (M⁺) 147.87 (s), 163.88 (s)
Pyrano[4,3-b]pyranone (8a) 1640, 1632 (C=O) 338 (M⁺+2Cl)
Benzopyrano-benzimidazole

Notable Differences:

  • The nitrile group in the target compound would exhibit a distinct IR absorption (~2200 cm⁻¹) absent in pyranones (e.g., 8a, which shows carbonyl peaks at 1640 cm⁻¹) .
  • Mass spectra of pyrrole derivatives (e.g., m/z 454 in ) suggest higher molecular weights compared to simpler pyrano systems .

Reactivity and Stability

  • Nitrile Group: The –CN group in the target compound and compound 7a–c enhances electrophilicity, enabling nucleophilic additions. In contrast, pyranones (e.g., 8a) undergo ketone-specific reactions like condensations .
  • Benzyl vs. Diethylamino Groups: The benzyl substituent in the target compound may improve lipid solubility compared to the diethylamino group in ’s compound, affecting bioavailability .
  • Ring Strain: The hexahydropyrano-pyrrole core likely reduces ring strain compared to dihydropyrano[4,3-b]pyranones (8a), influencing thermal stability .

Biological Activity

2-Benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique bicyclic structure that combines elements of pyrrole and pyran rings. Its molecular formula is C16H19NC_{16}H_{19}N, and it possesses a carbonitrile functional group that may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may modulate enzyme activities or bind to receptors involved in various signaling pathways.

MechanismDescription
Enzyme InhibitionInhibits specific enzymes related to metabolic pathways.
Receptor BindingBinds to receptors affecting neurotransmitter release.
Antimicrobial ActivityExhibits activity against bacterial and fungal strains.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. Notably, it has shown promising results against drug-resistant strains of Mycobacterium tuberculosis (MTB) with a minimum inhibitory concentration (MIC) lower than 0.016 μg/mL in vitro .

Case Studies

  • Mycobacterium tuberculosis :
    A series of derivatives based on the structure of this compound were synthesized and tested for their antitubercular activity. Compound 2d demonstrated significant efficacy in an acute mouse model of TB and exhibited favorable pharmacokinetic profiles compared to existing treatments .
  • Antifungal Activity :
    In vitro tests showed that the compound possesses antifungal properties against common pathogenic fungi such as Candida albicans and Aspergillus species. The mechanism appears to involve disruption of fungal cell wall synthesis.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. Studies indicate that it undergoes metabolic conversion primarily in the liver with moderate half-life values suitable for therapeutic use.

Safety and Toxicity

Preliminary toxicity studies indicate that the compound exhibits low toxicity levels in animal models. However, further investigations are necessary to fully elucidate its safety profile concerning long-term exposure and high-dose scenarios.

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